molecular formula C8H5F3N2 B020432 4-Amino-2-(trifluoromethyl)benzonitrile CAS No. 654-70-6

4-Amino-2-(trifluoromethyl)benzonitrile

Cat. No.: B020432
CAS No.: 654-70-6
M. Wt: 186.13 g/mol
InChI Key: PMDYLCUKSLBUHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 4-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :

    Grignard Reaction: 2-bromo-5-fluorobenzotrifluoride undergoes a Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.

    Carbonation: The Grignard reagent is then reacted with carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid.

    Amidation: The benzoic acid is reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide.

    Dehydration: The benzamide is dehydrated using a dehydrating agent to yield this compound.

Industrial Production Methods: Another industrial method involves the following steps :

    Bromination: m-trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

    Cyanation: The brominated product undergoes a cyano group replacement using cuprous cyanide.

    Aminolysis: The cyano compound is then subjected to aminolysis with liquid ammonia to form this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYLCUKSLBUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215711
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-70-6
Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-Amino-2-(trifluoromethyl)benzonitrile
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Record name 4-amino-2-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-amino-2-(trifluoromethyl)
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Record name 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Amino-2-(trifluoromethyl)benzonitrile in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds, notably bicalutamide [, ]. Bicalutamide is an antiandrogen medication primarily used to treat prostate cancer. The compound's structure makes it a versatile intermediate for introducing specific pharmacophores into drug candidates.

Q2: Are there efficient synthetic routes available for producing this compound on a larger scale?

A2: Yes, researchers have developed an efficient, non-chromatographic process for producing this compound in large quantities. This process utilizes this compound (6) as a starting material and proceeds through four synthetic steps, yielding the final product with high purity (98% HPLC area%) []. This development is particularly significant for potential industrial applications and further drug development.

Q3: What are the common synthetic applications of this compound in medicinal chemistry?

A3: this compound finds applications in synthesizing diverse molecules with potential biological activity. For example, it acts as a key precursor in producing a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, which exhibit potential antibacterial properties [, ]. This highlights the compound's utility in exploring novel therapeutic agents.

Q4: What are the key steps involved in a typical synthesis of this compound?

A4: One approach to synthesizing this compound starts with m-fluoro-(trifluoromethyl)benzene. It undergoes a four-step process involving bromination, Grignard reaction, cyanidation, and finally, amination []. This method provides a general pathway for obtaining the desired compound, with each step offering opportunities for optimization.

Q5: How is the structure of this compound typically confirmed?

A5: The structure of synthesized this compound is typically validated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide complementary information regarding the compound's molecular weight, functional groups, and proton environments, confirming its identity and purity.

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